molecular formula C6H12ClF2N B2883675 (1S)-3,3-difluorocyclohexanamine;hydrochloride CAS No. 2199497-63-5

(1S)-3,3-difluorocyclohexanamine;hydrochloride

Cat. No. B2883675
M. Wt: 171.62
InChI Key: CYAZLMHIPJPQQF-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-3,3-difluorocyclohexanamine; hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. The compound is a chiral amine that is commonly used as a building block in the synthesis of biologically active molecules.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1S)-3,3-difluorocyclohexanamine hydrochloride involves the reduction of 3,3-difluorocyclohexanone followed by reductive amination with ammonia.

Starting Materials
3,3-difluorocyclohexanone, ammonia, hydrogen gas, palladium on carbon, hydrochloric acid, sodium hydroxide, diethyl ether, wate

Reaction
Step 1: Reduction of 3,3-difluorocyclohexanone with hydrogen gas and palladium on carbon catalyst in ethanol to yield (1S)-3,3-difluorocyclohexanol., Step 2: Conversion of (1S)-3,3-difluorocyclohexanol to its tosylate derivative using tosyl chloride and pyridine in diethyl ether., Step 3: Reductive amination of the tosylate derivative with ammonia in ethanol using sodium triacetoxyborohydride as a reducing agent to yield (1S)-3,3-difluorocyclohexanamine., Step 4: Quaternization of (1S)-3,3-difluorocyclohexanamine with hydrochloric acid in diethyl ether to yield (1S)-3,3-difluorocyclohexanamine hydrochloride., Step 5: Purification of the product by recrystallization from water.

Scientific Research Applications

((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride has been used in various scientific research applications, including medicinal chemistry and neuroscience. The compound is commonly used as a building block in the synthesis of biologically active molecules, such as inhibitors of monoamine oxidase (MAO) and histone deacetylases (HDACs). Additionally, ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride is not fully understood. However, it is believed to act as a reversible inhibitor of MAO, an enzyme that plays a crucial role in the metabolism of neurotransmitters, such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride increases the levels of these neurotransmitters in the brain, leading to improved mood and cognition.

Biochemical And Physiological Effects

The biochemical and physiological effects of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride are still being studied. However, preliminary research suggests that the compound may have neuroprotective effects, reducing the oxidative stress and inflammation associated with neurodegenerative diseases. Additionally, ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride is its versatility as a building block in the synthesis of biologically active molecules. Additionally, the compound has potential applications in the treatment of neurodegenerative diseases, making it an attractive target for drug discovery. However, one of the limitations of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride is its relatively low yield in the synthesis process, which can limit its availability for research purposes.

Future Directions

There are several future directions for the study of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride. Finally, there is potential for the compound to be used in the development of novel therapies for neurodegenerative diseases, making it an exciting area of research for medicinal chemists and neuroscientists alike.
In conclusion, ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride is a chiral amine that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. The compound is commonly used as a building block in the synthesis of biologically active molecules and has potential applications in the treatment of neurodegenerative diseases. Future research is needed to fully understand the mechanism of action and biochemical and physiological effects of ((1S)-3,3-difluorocyclohexanamine;hydrochloride)-3,3-difluorocyclohexanamine; hydrochloride, as well as to develop more efficient synthesis methods and novel therapies for neurodegenerative diseases.

properties

IUPAC Name

(1S)-3,3-difluorocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-5(9)4-6;/h5H,1-4,9H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAZLMHIPJPQQF-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC(C1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-3,3-difluorocyclohexanamine;hydrochloride

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